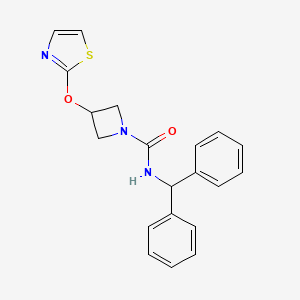![molecular formula C9H10ClF3N4O B2634176 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea CAS No. 303153-08-4](/img/structure/B2634176.png)
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea” is a chemical compound with the CAS Number: 303153-08-4 . It has a molecular weight of 282.65 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is “N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea” and the Inchi Code is "1S/C9H10ClF3N4O/c10-6-3-5 (9 (11,12)13)4-17-7 (6)15-1-2-16-8 (14)18/h3-4H,1-2H2, (H,15,17) (H3,14,16,18)" .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 282.65 .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity : This compound has been studied in the context of synthesizing nitrogen- and sulfur-containing heterocycles. Such heterocycles are significant in various chemical reactions and pharmaceutical applications (Safonova & Levkovskaya, 1971).
Molecular Complexation Studies : Research has focused on the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds. These studies are crucial for understanding molecular interactions and potential applications in drug design (Ośmiałowski et al., 2013).
Antiallergic Properties : Some studies have investigated the potential antiallergic activity of similar urea derivatives. This is significant for developing new therapeutic agents (Lesher, Singh, & Mielens, 1982).
Plant Growth Regulation : The synthesis and biological activity of similar urea derivatives have been studied, showing that some compounds possess plant growth-regulating activity. This research is valuable for agricultural applications (Wang Yan-gang, 2008).
Analytical Chemistry Applications : Research has been conducted on the use of related compounds for characterizing protein amino acids. This is important for analytical techniques in biochemistry and molecular biology (Vatankhah & Moini, 1994).
Corrosion Inhibition : Urea derivatives have been evaluated as corrosion inhibitors for metals, which is significant for industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).
Soil Nitrification Inhibition : Certain derivatives have been studied as soil nitrification inhibitors, which is valuable for improving fertilizer efficiency and reducing environmental impact (McCarty & Bremner, 1990).
Cytokinin Activity in Plants : The cytokinin-like activity of some urea derivatives has been researched, which is important for plant growth and development studies (Takahashi et al., 1978).
Antioxidant Activity : Studies have explored the antioxidant activity of certain urea derivatives, which is relevant in the context of preventing oxidative stress-related diseases (George et al., 2010).
Glycosyl Ureas Synthesis : There is research on the synthesis of glycosyl urea derivatives with applications in the field of antibiotics (Mercer et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N4O/c10-6-3-5(9(11,12)13)4-17-7(6)15-1-2-16-8(14)18/h3-4H,1-2H2,(H,15,17)(H3,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHPXUOQEOGUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

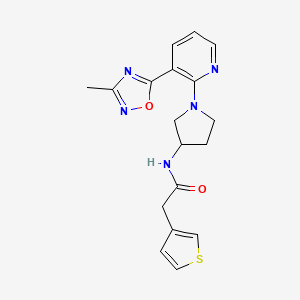
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2634096.png)
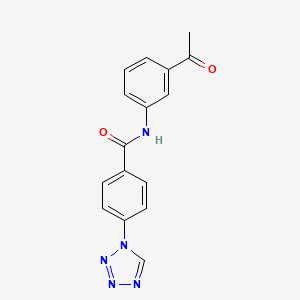
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)
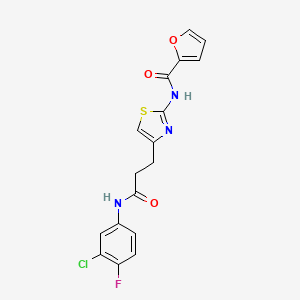
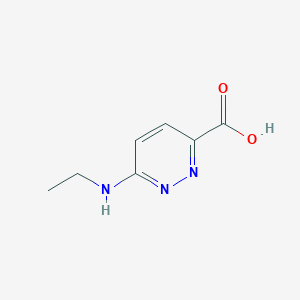
![N-isobutyl-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634105.png)
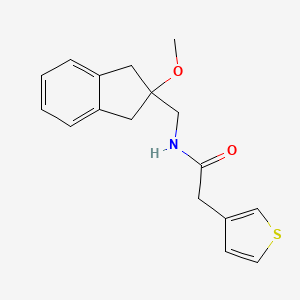

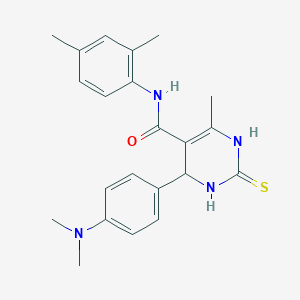

![8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2634115.png)
